3'-Hydroxystanozolol is a significant metabolite of the anabolic androgenic steroid stanozolol, primarily known for its use in performance enhancement and bodybuilding. As a derivative of stanozolol, 3'-hydroxystanozolol is often scrutinized in doping control due to its association with anabolic steroid abuse. This compound is classified as an anabolic androgenic steroid, which indicates its dual properties of promoting muscle growth (anabolic) and male characteristics (androgenic) .
3'-Hydroxystanozolol is predominantly excreted in urine in a conjugated form after the metabolism of stanozolol. Its detection is crucial in anti-doping efforts, as it serves as a marker for stanozolol use. The compound falls under the category of anabolic steroids, which are synthetic derivatives of testosterone designed to enhance muscle mass and athletic performance .
The synthesis of 3'-hydroxystanozolol can be achieved through various methods, including chemical synthesis and enzymatic processes. One notable approach involves using deuterated forms of the compound as internal standards in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The synthesis typically requires multiple steps, with one reported method yielding 26% efficiency over nine steps using moderately priced starting materials .
Key steps in the synthesis may involve:
The molecular formula of 3'-hydroxystanozolol is C22H30N2O3, with a molecular weight of approximately 374.49 g/mol. Its structure features a steroid backbone characteristic of anabolic steroids, with specific functional groups that contribute to its biological activity. The presence of a hydroxyl group at the 3' position differentiates it from its parent compound, stanozolol.
3'-Hydroxystanozolol undergoes various chemical reactions that facilitate its detection and quantification in biological matrices. Notably:
The mechanism of action for 3'-hydroxystanozolol primarily revolves around its interaction with androgen receptors in muscle tissues. Upon binding to these receptors, it initiates a cascade of biological events that promote protein synthesis and muscle hypertrophy. This anabolic effect is further amplified by its ability to inhibit cortisol, a hormone that can lead to muscle breakdown .
Relevant analyses indicate that 3'-hydroxystanozolol exhibits significant stability when stored properly, making it suitable for long-term studies .
3'-Hydroxystanozolol has several applications in scientific research:
3'-Hydroxystanozolol is a primary Phase I metabolite of stanozolol, a synthetic anabolic-androgenic steroid. In humans, stanozolol undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily forming hydroxylated metabolites. The 3'-hydroxy position represents a major site of oxidation, yielding 3'-hydroxystanozolol as a key intermediate [1] [5]. This Phase I reaction introduces a polar hydroxyl group (–OH) that facilitates subsequent Phase II conjugation. Unlike some steroids that undergo multiple sequential oxidations, 3'-hydroxystanozolol itself becomes a terminal substrate for conjugation reactions without further structural modification [1] [7].
Phase II metabolism involves the conjugation of 3'-hydroxystanozolol with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT2B17 in humans. This reaction occurs at the 3'-hydroxyl group, forming the highly water-soluble 3'-hydroxystanozolol glucuronide (3STANG). This biotransformation sequence follows the canonical detoxification pathway: Phase I functionalization introduces a reactive handle, and Phase II conjugation dramatically increases hydrophilicity for excretion [5] [8].
Table 1: Metabolic Routes for 3'-Hydroxystanozolol
| Metabolic Phase | Reaction Type | Primary Enzymes | Key Metabolite(s) | Tissue Localization |
|---|---|---|---|---|
| Phase I | Hydroxylation | CYP3A4, CYP2C9 | 3'-Hydroxystanozolol | Liver, Intestine |
| Phase II | Glucuronidation | UGT2B17, UGT1A | 3'-Hydroxystanozolol glucuronide | Liver, Kidney, Intestine |
| Phase III | Efflux Transport | MRP2, BCRP | Glucuronide excretion | Hepatobiliary, Renal tubules |
Glucuronidation is the critical determinant of 3'-hydroxystanozolol elimination kinetics. The enzymatic addition of glucuronic acid (derived from UDP-glucuronic acid) transforms lipophilic 3'-hydroxystanozolol into an anionic, water-soluble conjugate. This reaction is catalyzed by endoplasmic reticulum-bound UGT enzymes, primarily in hepatocytes [3] [9]. The resulting glucuronide (3STANG) cannot passively diffuse across cellular membranes and requires active efflux transporters (Phase III) for elimination:
The glucuronide's polarity ensures prolonged detection windows in urine compared to the parent steroid or free metabolites. Intact 3STANG can be detected at concentrations as low as 25 pg/mL in human urine using advanced LC-MS/MS techniques, enabling detection for up to 10 days after a single 2 mg oral stanozolol dose [4] [6]. This stability stems from resistance to enzymatic degradation in plasma and urine, though bacterial β-glucuronidases in the gut can hydrolyze it back to 3'-hydroxystanozolol, enabling enterohepatic recirculation [3] [9].
Stanozolol metabolism generates multiple isomeric hydroxylated metabolites, each with distinct metabolic and detection profiles:
Table 2: Comparative Properties of Major Hydroxylated Stanozolol Metabolites
| Metabolite | Primary Conjugation Pathway | Relative Abundance in Urine | Detection Window | Key Enzymes Involved |
|---|---|---|---|---|
| 3'-Hydroxystanozolol | Glucuronidation (≥90%) | High | >10 days | UGT2B17, CYP3A4 |
| 4β-Hydroxystanozolol | Glucuronidation (~70%) | Moderate | 5–7 days | UGT1A4, CYP2C19 |
| 16β-Hydroxystanozolol | Sulfation (∼60%), Glucuronidation | Low | 3–5 days | SULT2A1, UGT2B7, CYP3A4 |
Traditional doping control methods for stanozolol rely on enzymatic hydrolysis of glucuronide conjugates prior to analysis. E. coli β-glucuronidase is typically used to liberate free 3'-hydroxystanozolol from 3STANG, enabling extraction and detection by GC-MS or LC-MS. While this approach amplifies signals for the aglycone, it introduces critical limitations:
Direct detection of intact 3STANG via LC-MS/MS circumvents these issues. Solid-phase extraction (SPE) without hydrolysis achieves 93% recovery and a detection limit of 50 pg/mL. This method confirms stanozolol administration with 50% longer detection windows compared to hydrolyzed samples, as it specifically targets the most stable, abundant metabolite conjugate [4] [6]. The ion transition m/z 521 → 345 (collision-induced dissociation of glucuronide) provides high specificity, while avoiding hydrolysis eliminates variability from enzyme kinetics [6].
Table 3: Performance Comparison of Detection Methods for 3'-Hydroxystanozolol
| Method | LOD (pg/mL) | Sample Prep Time | Detection Window Post-Dose | Key Advantage |
|---|---|---|---|---|
| GC-MS (post-hydrolysis) | 100–200 | 18–24 hours | 6–7 days | Lower instrumentation cost |
| LC-MS/MS (post-hydrolysis) | 50–100 | 18–24 hours | 6–7 days | Improved sensitivity vs. GC-MS |
| LC-MS/MS (intact 3STANG) | 50 | 4 hours | ≥10 days | Longest detection, no enzyme variability |
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9